molecular formula C25H34N7O13PS B1671814 Inarigivir soproxil CAS No. 942123-43-5

Inarigivir soproxil

Cat. No.: B1671814
CAS No.: 942123-43-5
M. Wt: 703.6 g/mol
InChI Key: CJCYTUJOSMYXLE-JDLSZIHUSA-N
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Description

Inarigivir soproxil is a small molecule drug that has been investigated for its antiviral properties, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV). It is a prodrug of SB 9000 and functions as an agonist of innate immunity by activating the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways .

Preparation Methods

The synthesis of Inarigivir soproxil involves multiple steps, starting from the preparation of its nucleoside analog. The synthetic route includes the protection and deprotection of functional groups, coupling reactions, and phosphorylation steps. Industrial production methods typically involve optimizing these reactions for higher yields and purity. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Inarigivir soproxil undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Inarigivir soproxil has been extensively studied for its antiviral properties. It has shown broad-spectrum antiviral activity against RNA viruses, including HCV, norovirus, respiratory syncytial virus, influenza, and HBV . This compound has been investigated in clinical trials for its efficacy in treating chronic hepatitis B. It has also been used in research to study drug-induced liver injury (DILI) using human liver organoids .

Mechanism of Action

Inarigivir soproxil exerts its antiviral effects by selectively activating the RIG-I and NOD2 pathways within infected cells. This activation leads to the induction of the interferon signaling cascade, which enhances the body’s antiviral defense mechanisms. The compound inhibits viral replication by interfering with the interaction between HBV polymerase and pregenomic RNA (pgRNA) .

Comparison with Similar Compounds

Inarigivir soproxil is unique in its dual mechanism of action, targeting both RIG-I and NOD2 pathways. Similar compounds include:

Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCYTUJOSMYXLE-JDLSZIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5C=CC(=O)NC5=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N7O13PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942123-43-5
Record name Inarigivir soproxil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942123435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inarigivir soproxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INARIGIVIR SOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365052M0DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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